An In-depth Technical Guide to 3-Bromo-4-nitrobenzoic Acid (CAS: 101420-81-9)
An In-depth Technical Guide to 3-Bromo-4-nitrobenzoic Acid (CAS: 101420-81-9)
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of 3-Bromo-4-nitrobenzoic acid, a key chemical intermediate in various fields of chemical research and development. This document consolidates its chemical and physical properties, safety data, and significant applications, with a focus on its role in synthetic chemistry. Detailed experimental protocols and visual diagrams are included to support practical applications in a laboratory setting.
Chemical and Physical Properties
3-Bromo-4-nitrobenzoic acid is a substituted aromatic carboxylic acid that is of significant interest in organic synthesis due to its reactive functional groups.[1] The presence of a bromine atom, a nitro group, and a carboxylic acid on the benzene (B151609) ring makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
Table 1: Physicochemical Properties of 3-Bromo-4-nitrobenzoic acid
| Property | Value | Source |
| CAS Number | 101420-81-9 | [1] |
| Molecular Formula | C₇H₄BrNO₄ | [1] |
| Molecular Weight | 246.02 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | 190-204 °C | [1][] |
| Boiling Point | 364.4 °C at 760 mmHg | [] |
| Density | 1.892 g/cm³ | [] |
| Purity | ≥ 97% | |
| InChI Key | KKPPNEJUUOQRLE-UHFFFAOYSA-N | [] |
| SMILES | O=C(O)C1=CC=C(--INVALID-LINK--=O)C(Br)=C1 |
Synthesis and Reactivity
While specific details of the industrial synthesis of 3-Bromo-4-nitrobenzoic acid are proprietary, its structure suggests a multi-step synthesis from simpler aromatic precursors. The unique arrangement of its functional groups—a carboxylic acid, a bromine atom, and a nitro group—imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.[1]
Applications in Research and Development
3-Bromo-4-nitrobenzoic acid serves as a crucial starting material and intermediate in several areas of chemical synthesis:
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Pharmaceutical Synthesis: It is a key building block in the development of novel pharmaceutical compounds.[1] Its structure is incorporated into various molecular scaffolds to create new drug candidates.
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Agrochemicals: This compound is utilized in the synthesis of new pesticides and herbicides, contributing to the development of advanced crop protection agents.[1]
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Material Science: It is employed in the creation of specialty polymers and other advanced materials.[1]
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Biochemical Research: The compound is used in studies related to enzyme activity and protein interactions, aiding in the understanding of biological processes.[1]
A notable application of ortho-substituted nitroarenes, such as 3-Bromo-4-nitrobenzoic acid, is in the Bartoli indole (B1671886) synthesis , a powerful method for creating substituted indoles, which are prevalent motifs in pharmaceuticals.
Experimental Protocols
Representative Protocol: Bartoli Indole Synthesis
The Bartoli indole synthesis is a chemical reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form substituted indoles.[3] The ortho-substituent is crucial for the success of the reaction.[3][4]
Materials:
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3-Bromo-4-nitrobenzoic acid
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Vinylmagnesium bromide solution in THF (typically 1 M)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium (B1175870) chloride solution
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Drying agent (e.g., anhydrous sodium sulfate)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-Bromo-4-nitrobenzoic acid in anhydrous THF.
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Cool the solution to -40 °C in a dry ice/acetone bath.
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Slowly add three equivalents of vinylmagnesium bromide solution from the dropping funnel to the stirred solution, maintaining the temperature below -40 °C.
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After the addition is complete, allow the reaction mixture to stir at -40 °C for one hour.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding indole.
Safety and Handling
3-Bromo-4-nitrobenzoic acid is classified as an acute toxicant if swallowed and requires careful handling.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| Precautionary | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses with side-shields or chemical goggles.
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Hand Protection: Compatible chemical-resistant gloves.
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Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.
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Skin and Body Protection: Laboratory coat.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature is 0-8°C.[1]
Conclusion
3-Bromo-4-nitrobenzoic acid is a valuable and versatile intermediate in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an essential building block for the creation of novel pharmaceuticals, agrochemicals, and materials. Proper handling and adherence to safety protocols are crucial when working with this compound. The provided experimental protocol for the Bartoli indole synthesis serves as a practical example of its application in the synthesis of biologically relevant heterocyclic compounds.
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